5-Nitro-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
5-Nitro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1121056-94-7. It has a molecular weight of 207.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine is C6H4F3N3O2 . The InChI Code is 1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H, (H2,10,11) .Physical And Chemical Properties Analysis
5-Nitro-3-(trifluoromethyl)pyridin-2-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
1. Reactions with Amines and Thiols
A study investigated the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines, closely related to 5-Nitro-3-(trifluoromethyl)pyridin-2-amine, with amines and thiols. These reactions are catalyzed by pyridine, resulting in rearrangement into oxides and selective addition reactions, forming products with specific regio- and stereochemistry (Čikotienė et al., 2007).
2. Nitropyridine Synthesis and Reactions
Nitropyridines, including derivatives of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine, are synthesized through reactions of pyridine with N2O5, yielding a variety of nitropyridines. This synthesis involves a non-traditional reaction mechanism with high regioselectivity and yields, demonstrating the versatility of these compounds in synthetic chemistry (Bakke, 2004).
3. Synthesis of Chromeno-pyridines
The synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines from 3-nitro-2H-chromenes showcases the reactivity of similar nitro-compounds in forming complex, functionalized structures through nucleophilic addition. This research underlines the potential of such nitro-compounds in the synthesis of diverse organic structures (Korotaev et al., 2013).
4. Use as Corrosion Inhibitors
A derivative of 5-Nitro-3-(trifluoromethyl)pyridin-2-amine, N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine, was synthesized and found to be an effective inhibitor for carbon steel corrosion. This highlights the potential of nitro-pyridine derivatives in industrial applications, particularly in corrosion prevention (Iroha et al., 2021).
5. Non-linear Optical Material Derivatives
The effects of structural changes to 5-nitro-N-(1-phenylethyl)pyridin-2-amine on its non-linear optical properties have been explored. Such studies are crucial for the development of advanced materials with specific optical properties, useful in various technological applications (Langley et al., 2001).
6. Coordination with Lanthanide Ions
Pyridinyl ligands containing nitro groups, related to 5-Nitro-3-(trifluoromethyl)pyridin-2-amine, show unusual coordination with europium(III) and terbium(III) ions. This research is significant for understanding the complex interactions in lanthanide chemistry and its applications in materials science and catalysis (de Bettencourt-Dias et al., 2012).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . This indicates that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing suitable personal protective equipment, and in case of contact, immediately washing skin with copious amounts of water .
properties
IUPAC Name |
5-nitro-3-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O2/c7-6(8,9)4-1-3(12(13)14)2-11-5(4)10/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDUIGPQGQPWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738921 | |
Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
1121056-94-7 | |
Record name | 5-Nitro-3-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90738921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.